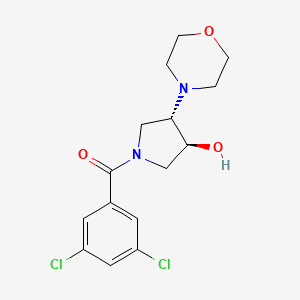
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol, also known as JNJ-7925476, is a novel and potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. This compound has been extensively studied for its antiviral activity and its potential use in the treatment of HIV-1 infection.
Mecanismo De Acción
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol inhibits HIV-1 integrase activity by binding to the active site of the enzyme and preventing the integration of viral DNA into host cells. This prevents the replication of the virus and reduces the viral load in infected individuals.
Biochemical and Physiological Effects:
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been shown to be well-tolerated in preclinical studies. It has minimal toxicity and does not affect normal cellular processes. In addition, it has been shown to have a long half-life, which allows for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol is its potency and specificity against HIV-1 integrase. This allows for the development of more effective antiretroviral therapies. However, one limitation is the potential for the development of drug resistance with prolonged use.
Direcciones Futuras
Future research on (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol could focus on the development of more effective combination therapies with other antiretroviral drugs. In addition, research could explore the potential use of this compound in the treatment of other retroviruses and viruses. Further studies could also investigate the potential for the development of drug resistance and strategies to prevent or overcome resistance. Finally, research could focus on the optimization of the synthesis method to improve yield and purity of the compound.
Métodos De Síntesis
The synthesis of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol involves several steps. The first step is the synthesis of the key intermediate, (3S*,4S*)-4-(4-morpholinyl)-3-pyrrolidinol. This intermediate is then reacted with 3,5-dichlorobenzoyl chloride to obtain the final product. The synthesis of (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
(3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its antiviral activity against HIV-1. It has been shown to inhibit HIV-1 integrase activity and prevent the integration of viral DNA into host cells. In addition, (3S*,4S*)-1-(3,5-dichlorobenzoyl)-4-(4-morpholinyl)-3-pyrrolidinol has been studied for its potential use in combination therapy with other antiretroviral drugs. It has also been studied for its activity against other retroviruses and viruses, such as hepatitis B virus.
Propiedades
IUPAC Name |
(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-11-5-10(6-12(17)7-11)15(21)19-8-13(14(20)9-19)18-1-3-22-4-2-18/h5-7,13-14,20H,1-4,8-9H2/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCNTWSMQWPTEF-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CN(CC2O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5313246.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B5313251.png)
![[2-(4-bromo-2,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5313255.png)
![N-[3-(anilinomethylene)-1-benzofuran-2(3H)-ylidene]aniline](/img/structure/B5313261.png)
![N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5313267.png)
![3-[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5313277.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5313282.png)
![N-[5-({2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5313283.png)

![2-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5313307.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5313318.png)
![N-(5-fluoro-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5313323.png)
![2-[2-(2,2-diphenylethyl)-4-morpholinyl]nicotinamide](/img/structure/B5313327.png)
![2-{4-[2-amino-3-cyano-6-(2,2-dimethylcyclopropyl)-5-methylpyridin-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B5313333.png)